1-(4-chlorophenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-chlorophenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrole ring substituted with a chlorophenyl group and a piperazinyl-pyridinylcarbonyl moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with chlorophenyl group: The pyrrole ring is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group.
Attachment of the piperazinyl-pyridinylcarbonyl moiety: This step involves the reaction of the substituted pyrrole with a piperazine derivative and a pyridine carboxylic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the chlorophenyl and pyridine rings, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-chlorophenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential use as an antichagasic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit sterol 14α-demethylase (CYP51) in Trypanosoma cruzi, a key enzyme in the biosynthesis of ergosterol . This inhibition disrupts the synthesis of essential sterols, leading to the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)piperazine: A simpler compound with similar structural features but lacking the pyrrole and pyridine moieties.
(4-chlorophenyl)(pyridin-2-yl)methanone: Another related compound with a chlorophenyl and pyridine structure but different functional groups.
Uniqueness
1-(4-chlorophenyl)-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring, chlorophenyl group, and piperazinyl-pyridinylcarbonyl moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C26H21ClN4O3 |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[4-(pyridine-3-carbonyl)phenyl]piperazin-1-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C26H21ClN4O3/c27-20-5-9-22(10-6-20)31-24(32)16-23(26(31)34)30-14-12-29(13-15-30)21-7-3-18(4-8-21)25(33)19-2-1-11-28-17-19/h1-11,16-17H,12-15H2 |
InChI Key |
AXUQPFFTNZOLQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)C3=CN=CC=C3)C4=CC(=O)N(C4=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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